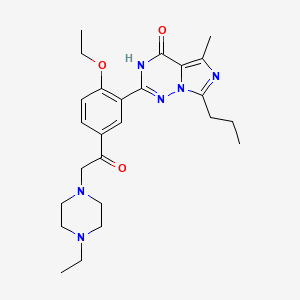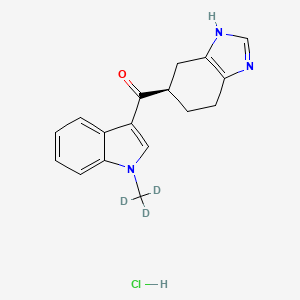
Tamsulosin Sulfonic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamsulosin Sulfonic Acid-d4: is a deuterated form of Tamsulosin Sulfonic Acid, which is a derivative of Tamsulosin. Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist primarily used to treat benign prostatic hyperplasia (BPH) and other urinary conditions . The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin Sulfonic Acid-d4 involves the incorporation of deuterium atoms into the Tamsulosin Sulfonic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions and purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tamsulosin Sulfonic Acid-d4 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Applications De Recherche Scientifique
Chemistry: Tamsulosin Sulfonic Acid-d4 is used as a reference standard in analytical chemistry to study the behavior of Tamsulosin and its derivatives under various conditions .
Biology: In biological research, this compound is used to investigate the metabolic pathways and interactions of Tamsulosin in the body .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Tamsulosin, providing insights into its therapeutic effects and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations and delivery methods for Tamsulosin .
Mécanisme D'action
Tamsulosin Sulfonic Acid-d4 exerts its effects by blocking alpha-1A and alpha-1B adrenergic receptors in the prostate and bladder. This leads to the relaxation of smooth muscle in these areas, improving urinary flow and reducing symptoms of BPH . The molecular targets involved include the alpha-1A and alpha-1B adrenergic receptors, which are more prevalent in the prostate and bladder .
Comparaison Avec Des Composés Similaires
Tamsulosin: The non-deuterated form, used widely in clinical settings.
Tamsulosin Hydrochloride: A salt form of Tamsulosin, used for its enhanced solubility.
Tamsulosin EP Impurity A: An impurity often studied for its effects on the purity and efficacy of Tamsulosin.
Uniqueness: Tamsulosin Sulfonic Acid-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise studies in scientific research. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies .
Propriétés
Numéro CAS |
1795786-82-1 |
|---|---|
Formule moléculaire |
C20H27NO6S |
Poids moléculaire |
413.521 |
Nom IUPAC |
2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27NO6S/c1-4-26-17-7-5-6-8-18(17)27-12-11-21-15(2)13-16-9-10-19(25-3)20(14-16)28(22,23)24/h5-10,14-15,21H,4,11-13H2,1-3H3,(H,22,23,24)/t15-/m1/s1/i11D2,12D2 |
Clé InChI |
FWUVUSHDPGCUNJ-YIBGCOCLSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)O |
Synonymes |
5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic Acid-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)





![4-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B588865.png)


